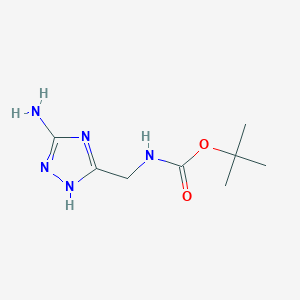

tert-butyl (3-amino-1H-1,2,4-triazol-5-yl)methylcarbamate

Description

tert-Butyl (3-amino-1H-1,2,4-triazol-5-yl)methylcarbamate is a heterocyclic carbamate derivative characterized by a 1,2,4-triazole core substituted with an amino group at position 3 and a tert-butyl carbamate-protected methyl group at position 3. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules . Its structural versatility allows for modifications that enhance binding affinity, solubility, or metabolic stability, making it a valuable scaffold in drug discovery.

Properties

IUPAC Name |

tert-butyl N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5O2/c1-8(2,3)15-7(14)10-4-5-11-6(9)13-12-5/h4H2,1-3H3,(H,10,14)(H3,9,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPUHVVAVMYSFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC(=NN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907988-46-9 | |

| Record name | tert-butyl N-[(5-amino-1H-1,2,4-triazol-3-yl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of tert-butyl (3-amino-1H-1,2,4-triazol-5-yl)methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-amino-1H-1,2,4-triazole. The reaction conditions often include the use of a suitable solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains:

-

Carbamate group : Prone to hydrolysis under acidic/basic conditions.

-

Aminomethyl substituent : Acts as a nucleophile in coupling reactions.

-

1,2,4-Triazole core : Participates in cycloaddition and ligand-mediated catalysis.

Hydrolysis Reactions

The carbamate group undergoes hydrolysis to release the amine and CO₂. This reaction is influenced by pH and temperature:

-

Acidic conditions : Accelerates hydrolysis, releasing the primary amine.

-

Basic conditions : May also cleave the carbamate, though less efficiently than acidic environments.

Amination and Derivatization

The amino group on the triazole facilitates reactions such as:

-

Alkylation/Acylation : Forms derivatives via nucleophilic substitution.

-

Cross-coupling : Palladium-catalyzed amination (e.g., Buchwald-Hartwig) with (het)aryl halides or amines, as demonstrated in analogous triazole systems .

Table 1: Buchwald-Hartwig Amination Efficiency

| Catalyst Loading | Base (equiv.) | Yield |

|---|---|---|

| 2 mol% Pd | 3.0 | ~90% |

| 1 mol% Pd | 2.0 | ~53% |

This highlights the importance of optimized catalyst and base concentrations .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions are critical for synthesizing derivatives. For example:

-

NHC-Pd complexes (e.g., (THP-Dipp)Pd(cinn)Cl) show superior activity compared to traditional Pd(OAc)₂/phosphine systems .

Comparison of Triazole Isomers

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. Studies indicate that derivatives of triazoles can inhibit the growth of various bacteria and fungi. For instance, a series of bis-1,2,4-triazoles demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria . The presence of the triazole ring enhances the compound's ability to interact with microbial targets.

Inhibition of Thymidine Phosphorylase

Thymidine phosphorylase is an enzyme implicated in several physiological processes and diseases, including cancer. Tert-butyl (3-amino-1H-1,2,4-triazol-5-yl)methylcarbamate has been investigated for its ability to inhibit this enzyme. Molecular docking studies have revealed that triazole derivatives can effectively bind to the active site of thymidine phosphorylase, potentially leading to new treatments for tumors and other conditions associated with elevated enzyme activity .

Cholinesterase Inhibition

The compound has also been studied for its cholinesterase inhibitory properties. Cholinesterases are enzymes that break down neurotransmitters; thus, their inhibition can have implications in treating neurodegenerative diseases like Alzheimer's. A recent study demonstrated that triazole derivatives could inhibit cholinesterases with promising IC50 values . This suggests potential therapeutic applications in neurology.

Anti-inflammatory Properties

This compound has been reported to possess anti-inflammatory effects. Research indicates that triazole compounds can modulate inflammatory pathways, making them candidates for developing anti-inflammatory drugs . The mechanism involves interference with cytokine signaling pathways.

Fungicides

Due to their antifungal properties, triazole derivatives are being explored as potential fungicides in agriculture. The ability of these compounds to inhibit fungal growth can be harnessed to protect crops from various fungal diseases . This application is particularly relevant in sustainable agriculture practices where chemical pesticides are minimized.

Plant Growth Regulators

Some studies suggest that triazole compounds may act as plant growth regulators by influencing hormone pathways involved in plant development . This could lead to enhanced crop yields and improved resistance to environmental stressors.

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl (3-amino-1H-1,2,4-triazol-5-yl)methylcarbamate involves its interaction with specific molecular targets. In bioconjugation, it forms stable triazole rings through CuAAC reactions, which are highly specific and efficient. This specificity is due to the strong affinity of the triazole ring for copper ions, which facilitates the cycloaddition reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Based Derivatives

2.1.1. tert-Butyl N-[2-(3-Benzamido-1H-1,2,4-Triazol-5-yl)ethyl]carbamate

- Structure : Replaces the methyl group with an ethyl linker and introduces a benzamido substituent at position 3 of the triazole .

- Synthesis : Likely involves coupling of benzoyl chloride with a triazole precursor, followed by carbamate protection.

- Properties: Increased lipophilicity due to the benzamido group. Potential for enhanced π-π stacking interactions in protein binding.

- Applications : Explored in protease inhibition studies due to its bulky aromatic substituent.

2.1.2. tert-Butyl 4-[(3-Amino-1H-1,2,4-Triazol-5-yl)Amino]piperidine-1-carboxylate

- Structure: Incorporates a piperidine ring linked via an amino group to the triazole core .

- Synthesis : Achieved via nucleophilic substitution between a triazole derivative and a tert-butyl-protected piperidine intermediate.

- Properties: Improved solubility in polar solvents due to the piperidine moiety. Potential for targeting enzymes with hydrophobic active sites (e.g., kinases).

- Applications : Used in kinase inhibitor pipelines, leveraging its dual heterocyclic system .

2.1.3. Ethyl 2-[(3-Amino-1H-1,2,4-Triazol-5-yl)Sulfanyl]acetate

- Structure : Substitutes the methylcarbamate with a sulfanyl-acetate ester .

- Synthesis : Formed via thiol-ene coupling or nucleophilic displacement reactions.

- Properties :

- Applications : Investigated as a prodrug or antioxidant precursor.

Heterocyclic Replacements

2.2.1. tert-Butyl (3-Amino-1,2-Benzoxazol-5-yl)methylcarbamate

- Structure : Replaces the triazole with a benzoxazole ring .

- Synthesis: Cyclization of o-aminophenol derivatives followed by carbamate protection.

- Reduced hydrogen-bonding capacity compared to triazoles.

- Applications : Explored in CNS drug discovery due to benzoxazole’s blood-brain barrier permeability .

2.2.2. tert-Butyl (3-Bromo-1,2,4-Thiadiazol-5-yl)carbamate

- Structure : Substitutes triazole with a thiadiazole and introduces bromine .

- Synthesis : Halogenation of thiadiazole precursors followed by carbamate coupling.

- Properties :

- Applications : Intermediate in Suzuki-Miyaura reactions for biaryl synthesis.

Key Insights

- Synthetic Flexibility : Carbamate protection (tert-butyl) is a common strategy across analogs, enabling stability during multi-step syntheses .

- Bioactivity Trends : Triazole derivatives (e.g., target compound) show superior kinase inhibition compared to benzoxazole or thiadiazole analogs, likely due to hydrogen-bonding capacity .

- Solubility vs. Lipophilicity : Piperidine-substituted triazoles balance solubility and membrane permeability, making them favorable for oral drug candidates .

Biological Activity

Tert-butyl (3-amino-1H-1,2,4-triazol-5-yl)methylcarbamate is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₇H₁₂N₄O₂

- Molecular Weight : 184.20 g/mol

- CAS Number : 1803592-84-8

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The compound exhibits several pharmacological effects:

- Antimicrobial Activity : Compounds containing the 1,2,4-triazole moiety have demonstrated significant antimicrobial properties. Studies indicate that derivatives of triazoles can inhibit the growth of various bacterial and fungal strains .

- Antiviral Activity : Research has shown that similar triazole derivatives can possess antiviral properties. For instance, compounds inspired by triazoles have been evaluated for their efficacy against viruses like HIV . While specific data for this compound is limited, its structural similarities suggest potential antiviral activity.

- Anticancer Properties : Triazole derivatives have been investigated for their anticancer effects. Some studies report that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

The mechanisms underlying the biological activities of triazole compounds are multifaceted:

- Enzyme Inhibition : Triazoles can act as inhibitors of key enzymes involved in microbial metabolism or cancer cell proliferation. For example, they may inhibit enzymes such as cytochrome P450 or other metabolic enzymes critical for pathogen survival .

- Receptor Interaction : Some triazole derivatives interact with specific receptors in human cells, potentially modulating signaling pathways associated with cell growth and apoptosis .

Case Studies

Several studies have highlighted the biological activity of triazole derivatives similar to this compound:

Research Findings

Recent research has focused on synthesizing new derivatives and assessing their biological activities:

- A study reported the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism using NMR spectroscopy and X-ray crystallography to elucidate their structure and potential biological activity .

- Another investigation into the structure–activity relationship (SAR) of triazole compounds indicated that specific substitutions on the triazole ring could enhance their biological efficacy against various pathogens .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl (3-amino-1H-1,2,4-triazol-5-yl)methylcarbamate?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the triazole core. For example, cyclopropylamine can react with thiocyanate to form the triazole ring, followed by carbamate protection using tert-butyl chloroformate under basic conditions (e.g., DIEA in THF). Post-synthetic purification via column chromatography (e.g., silica gel, eluting with DCM/MeOH) is critical to isolate the product . Intermediate characterization by NMR and mass spectrometry ensures structural fidelity.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis. Use desiccants to minimize moisture exposure. Handle in a fume hood with PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact. Waste disposal must follow institutional guidelines for carbamate-containing compounds, including neutralization before disposal .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm the tert-butyl group (δ ~1.3 ppm for 9H), triazole protons (δ 7.5–8.5 ppm), and carbamate carbonyl (δ ~155 ppm in ¹³C).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at 242.12 g/mol).

- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) confirm functional groups .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX programs?

- Methodological Answer : Use SHELXL for refinement against high-resolution X-ray data. Input files (.hkl, .ins) should include anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (e.g., N-H···O interactions) can be visualized using ORTEP-3 for Windows to generate publication-quality thermal ellipsoid plots. Validate geometric parameters (e.g., bond lengths, angles) against Cambridge Structural Database norms .

Q. What strategies mitigate hERG channel toxicity in triazole-carbamate derivatives?

- Methodological Answer : Introduce steric hindrance near the basic amino group to reduce hERG binding. For example, substituents on the triazole ring (e.g., methyl or cyclopropyl groups) decrease cation-π interactions with hERG. In vitro patch-clamp assays on HEK293 cells transfected with hERG channels are essential for evaluating IC₅₀ shifts .

Q. How can computational methods predict reaction mechanisms for triazole-carbamate formation?

- Methodological Answer : Employ DFT calculations (e.g., B3LYP/6-31G*) to model intermediates and transition states. Solvent effects (e.g., THF or DCM) can be simulated using the SMD continuum model. Analyze electron localization function (ELF) maps to identify nucleophilic/electrophilic sites during carbamate coupling .

Q. How to address solubility challenges in biological assays?

- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) to enhance aqueous solubility. For in vitro assays, pre-dissolve the compound in DCM or THF, then dilute into buffer. Monitor aggregation via dynamic light scattering (DLS) to avoid false activity readings .

Design a stability study under varying pH conditions.

- Methodological Answer : Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC-UV at 254 nm. Kinetic analysis (e.g., pseudo-first-order rate constants) identifies pH-sensitive regions. LC-MS/MS detects hydrolysis products (e.g., free triazole or tert-butanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.